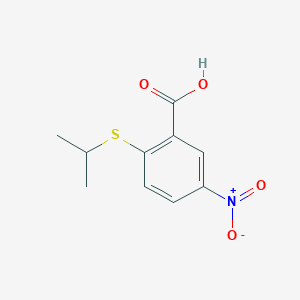

5-Nitro-2-(propan-2-ylsulfanyl)benzoic acid

Übersicht

Beschreibung

5-Nitro-2-(propan-2-ylsulfanyl)benzoic acid is a chemical compound that belongs to the class of nitrobenzoic acids. It is characterized by the presence of a nitro group and a propan-2-ylsulfanyl group attached to a benzoic acid core. This compound is commonly used in medical, environmental, and industrial research due to its unique properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(propan-2-ylsulfanyl)benzoic acid typically involves the nitration of 2-(propan-2-ylsulfanyl)benzoic acid. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration reactors with precise control over temperature and reaction time to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Nitro-2-(propan-2-ylsulfanyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

Substitution: Nucleophiles such as hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 5-amino-2-(propan-2-ylsulfanyl)benzoic acid.

Reduction: Formation of 5-amino-2-(propan-2-ylsulfanyl)benzoic acid.

Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound has been investigated for its potential as a therapeutic agent, particularly in the context of antimicrobial and anti-tubercular activities. Research indicates that derivatives of benzoic acid, including those substituted with nitro and sulfanyl groups, exhibit significant biological activities.

Antimicrobial Activity

Studies have shown that compounds containing the benzoic acid structure can inhibit the growth of various bacteria and fungi. The introduction of the nitro group enhances this activity, making it a candidate for further development as an antimicrobial agent.

Anti-tubercular Activity

Recent research highlights the potential of 5-nitro-2-(propan-2-ylsulfanyl)benzoic acid derivatives in combating Mycobacterium tuberculosis (Mtb). The compound's structural features may facilitate better binding to target sites on bacterial enzymes, which is crucial for inhibiting bacterial growth. For instance, docking studies have indicated favorable interactions with key proteins involved in Mtb metabolism, suggesting a mechanism of action that warrants further investigation .

Synthesis of Novel Compounds

The synthesis of this compound can be achieved through various chemical pathways, including:

- Nucleophilic Substitution Reactions : Utilizing isopropyl mercaptan and nitro-substituted benzoic acids.

- Multicomponent Reactions : Combining different reactants to form complex molecules with enhanced biological properties.

These synthetic strategies not only yield the target compound but also pave the way for generating a library of derivatives that can be screened for various biological activities.

Case Study: Anti-Tubercular Activity

A study conducted by researchers synthesized several benzothiazole derivatives inspired by this compound and evaluated their anti-tubercular properties against Mtb strains. The findings revealed that certain derivatives exhibited lower Minimum Inhibitory Concentrations (MIC) compared to standard drugs like Isoniazid, indicating their potential as new therapeutic agents .

| Compound | MIC (µg/mL) | Comparison to Isoniazid |

|---|---|---|

| 7a | 0.25 | Better |

| 7g | 0.50 | Comparable |

Pharmacokinetics and Bioavailability

Pharmacokinetic studies showed that some synthesized derivatives had favorable absorption profiles and bioavailability rates exceeding 50%, making them suitable candidates for oral administration . This aspect is critical for developing effective treatments against drug-resistant tuberculosis strains.

Wirkmechanismus

The mechanism of action of 5-Nitro-2-(propan-2-ylsulfanyl)benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The propan-2-ylsulfanyl group may also play a role in modulating the compound’s activity and interactions with target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 5-Nitro-2-(methylsulfanyl)benzoic acid

- 5-Nitro-2-(ethylsulfanyl)benzoic acid

- 5-Nitro-2-(butylsulfanyl)benzoic acid

Uniqueness

5-Nitro-2-(propan-2-ylsulfanyl)benzoic acid is unique due to the presence of the propan-2-ylsulfanyl group, which imparts distinct chemical and physical properties compared to its analogs.

Biologische Aktivität

5-Nitro-2-(propan-2-ylsulfanyl)benzoic acid is a benzoic acid derivative that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of current findings.

Chemical Structure and Properties

This compound features a nitro group and a propan-2-ylsulfanyl substituent on its aromatic ring, which influences its reactivity and biological properties. The molecular formula is C12H15NO3S, with a molecular weight of approximately 253.32 g/mol.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Antioxidant Activity

The compound has also been evaluated for its antioxidant potential. Studies suggest that it can scavenge free radicals, thereby reducing oxidative stress in cellular models. This activity is crucial for protecting cells from damage associated with chronic diseases and aging.

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory effects in several experimental models. It appears to inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX), thereby mitigating inflammation-related conditions.

The biological effects of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory responses, including COX and lipoxygenase.

- Cell Signaling Modulation : It modulates signaling pathways related to inflammation and apoptosis by affecting the NF-kB pathway.

- Membrane Interaction : Studies have shown that it can interact with cell membranes, altering their permeability and affecting ion transport.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL against tested strains, suggesting potent antimicrobial activity.

Study 2: Anti-inflammatory Mechanisms

In a research article from Inflammation Research, the anti-inflammatory properties were assessed in a mouse model of acute inflammation. Administration of the compound significantly reduced edema and inflammatory markers compared to control groups, supporting its potential as an anti-inflammatory agent.

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity | Notable Findings |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Antioxidant, Anti-inflammatory | Effective against Gram-positive bacteria; reduces oxidative stress |

| 5-Nitrobenzoic acid | Structure | Moderate antimicrobial | Less effective than this compound |

| 4-Amino benzoic acid | Structure | Weak antimicrobial | Limited anti-inflammatory effects |

Eigenschaften

IUPAC Name |

5-nitro-2-propan-2-ylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4S/c1-6(2)16-9-4-3-7(11(14)15)5-8(9)10(12)13/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIWBBRQFPNHAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.